molecular formula C9H15ClN2O2 B562800 2S-(1-Tetrahydro-pyrimid-2-onyl)-3-methyl-butanoyl Chloride CAS No. 192800-77-4

2S-(1-Tetrahydro-pyrimid-2-onyl)-3-methyl-butanoyl Chloride

Cat. No. B562800
M. Wt: 218.681
InChI Key: CVUOJBKULXTCRU-ZETCQYMHSA-N
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Description

“2S-(1-Tetrahydro-pyrimid-2-onyl)-3-methyl-butanoic acid” is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20318 . It is categorized under Lopinavir .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydro-pyrimidin-2-one group attached to a 3-methyl-butanoic acid group .

Scientific Research Applications

Chemical Modification and Synthesis

Research into the modification of cellulose using ionic liquids as reaction media has shown the versatility of these solvents for chemical synthesis and modification processes. For instance, ionic liquids such as 1-butyl-3-methylimidazolium chloride have been applied in the homogeneous acylation, carbanilation, and silylation of cellulose, allowing for controlled modification under mild conditions (Heinze et al., 2008). This suggests a potential application area for the compound in modifying biopolymers or in reactions facilitated by ionic liquids.

Polysaccharide Ion Gels and Sustainable Materials

The fabrication of polysaccharide ion gels using ionic liquids, with further conversion into value-added sustainable materials, is another area of significant research interest. Ionic liquids such as 1-butyl-3-methylimidazolium chloride have been extensively used to dissolve various polysaccharides, leading to the development of materials characterized by unique properties (Takada & Kadokawa, 2015). This could imply applications for the compound in materials science, particularly in the development of new materials with applications ranging from drug delivery to sustainable packaging.

Pharmacological Synthesis

In pharmacological research, the synthesis of compounds with anti-inflammatory properties from tetrahydropyrimidine derivatives illustrates the importance of specific chemical scaffolds in drug development (Gondkar, Deshmukh, & Chaudhari, 2013). The detailed synthesis and characterization of these derivatives underscore the relevance of pyrimidine in developing therapeutics, suggesting that related compounds, including the one , may have utility in synthesizing new pharmacological agents.

properties

IUPAC Name

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-6(2)7(8(10)13)12-5-3-4-11-9(12)14/h6-7H,3-5H2,1-2H3,(H,11,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUOJBKULXTCRU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)Cl)N1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)Cl)N1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652678
Record name (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2S-(1-Tetrahydro-pyrimid-2-onyl)-3-methyl-butanoyl Chloride

CAS RN

192800-77-4
Record name (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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